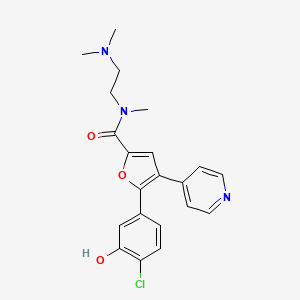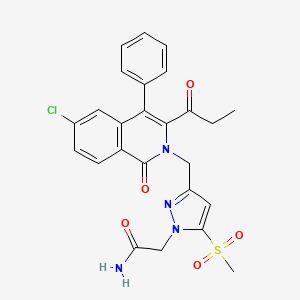![molecular formula C20H23FN6 B10786496 {4-[5-(4-Fluoro-phenyl)-3-(1-methyl-piperidin-4-yl)-3H-imidazol-4-yl]-pyrimidin-2-yl}-methyl-amine](/img/structure/B10786496.png)
{4-[5-(4-Fluoro-phenyl)-3-(1-methyl-piperidin-4-yl)-3H-imidazol-4-yl]-pyrimidin-2-yl}-methyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB-222903 involves multiple steps, starting from the preparation of the biarylhydrazone core. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of SB-222903 follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is often produced in batch processes, with careful monitoring of reaction conditions to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
SB-222903 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in alkaline conditions can oxidize SB-222903.
Reduction: Reducing agents such as sodium borohydride can be used in the reduction of SB-222903.
Substitution: Halogens like chlorine and bromine can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides of the compound, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
SB-222903 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving biarylhydrazone chemistry.
Biology: The compound is used to study the thrombopoietin receptor and its role in platelet production.
Medicine: SB-222903 is used in clinical research to develop treatments for conditions like chronic immune thrombocytopenia.
Industry: The compound is used in the pharmaceutical industry for the production of platelet-stimulating drugs.
Mechanism of Action
SB-222903 exerts its effects by binding to the thrombopoietin receptor (TpoR) on the surface of hematopoietic stem cells. This binding activates the receptor, leading to the activation of downstream signaling pathways such as the JAK-STAT pathway. The activation of these pathways results in the proliferation and differentiation of megakaryocyte progenitor cells into mature megakaryocytes, which subsequently produce platelets .
Comparison with Similar Compounds
Similar Compounds
Romiplostim: Another thrombopoietin receptor agonist used to treat thrombocytopenia.
Avatrombopag: A small molecule agonist of the thrombopoietin receptor with similar applications.
Uniqueness
SB-222903 is unique in its biarylhydrazone structure, which allows for specific binding to the thrombopoietin receptor. This specificity results in a more targeted activation of the receptor, leading to fewer off-target effects compared to other compounds .
Properties
Molecular Formula |
C20H23FN6 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[5-(4-fluorophenyl)-3-(1-methylpiperidin-4-yl)imidazol-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C20H23FN6/c1-22-20-23-10-7-17(25-20)19-18(14-3-5-15(21)6-4-14)24-13-27(19)16-8-11-26(2)12-9-16/h3-7,10,13,16H,8-9,11-12H2,1-2H3,(H,22,23,25) |
InChI Key |
LIHQCVPFINJLRH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=N1)C2=C(N=CN2C3CCN(CC3)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1-methylpyrazol-3-yl)phenyl]-7-(1,3-thiazol-2-yl)quinolin-4-amine;hydrochloride](/img/structure/B10786434.png)
![N-[3-(1-methylpyrazol-3-yl)phenyl]-7-(1,3-thiazol-2-yl)quinolin-4-amine;hydrochloride](/img/structure/B10786443.png)

![(3R)-1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10786448.png)
![4-[5-(4-Fluoro-phenyl)-3-(1-isopropyl-piperidin-4-yl)-3H-imidazol-4-yl]-pyrimidin-2-ylamine](/img/structure/B10786450.png)
![5-(4-chloro-3-hydroxyphenyl)-N-[2-(dimethylamino)ethyl]-N-methyl-4-pyridin-4-ylfuran-2-carboxamide;dihydrochloride](/img/structure/B10786454.png)
![(7R,13S)-4-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B10786455.png)
![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[1-[[(1R,5S,6R,20S,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10786458.png)
![N-[6-(2,3-difluorophenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10786462.png)
![3-((3-Bromopyridin-4-yl)methoxy)-5-(5,6-dimethoxy-1H-benzo[d]imidazol-1-yl)thiophene-2-carboxamide](/img/structure/B10786470.png)


![4-tert-butyl-N-[6-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl]benzamide](/img/structure/B10786503.png)
